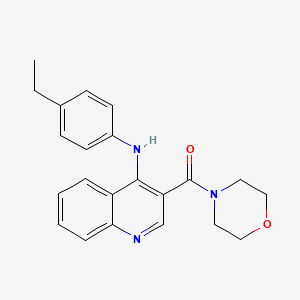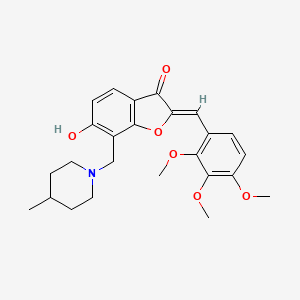
Gentiournoside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gentiournoside D is a natural iridoid glucoside compound isolated from the flowers of Gentiana urnula Harry Sm. It is known for its antioxidative properties and is part of a group of compounds found in various species of the Gentiana genus. These compounds have been traditionally used in herbal medicine for their therapeutic properties.
Aplicaciones Científicas De Investigación
Gentiournoside D has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of iridoid glucosides and their chemical properties.
Biology: Its antioxidative properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory and hepatoprotective activities.
Safety and Hazards
Gentiournoside D should be stored at 4°C and protected from light . Personal protective equipment such as gloves, eyeshields, and an N95 mask should be used when handling this compound . In case of contact with eyes or skin, flush with plenty of water . If ingested or inhaled, seek medical attention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Gentiournoside D typically involves extraction from the whole plants of Gentiana urnula. The process includes:
Extraction: The dried and powdered plant material is extracted using 80% ethanol through reflux extraction.
Fractionation: The extract is then fractionated with ethyl acetate to isolate the desired compounds.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation and purification of the compound for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: Gentiournoside D undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, which are crucial for its antioxidative properties.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives with enhanced antioxidative properties .
Mecanismo De Acción
The mechanism of action of Gentiournoside D involves its interaction with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage to cells. It targets molecular pathways involved in oxidative stress, thereby exerting its protective effects. The compound’s antioxidative activity is attributed to its ability to donate electrons and stabilize free radicals .
Comparación Con Compuestos Similares
- Gentiournoside A
- Gentiournoside E
- Depressoside
Comparison: Gentiournoside D is unique due to its specific molecular structure, which includes a 2,3-dihydroxybenzoyl moiety. This structural feature enhances its antioxidative properties compared to similar compounds like Gentiournoside A and Gentiournoside E. Depressoside, another related compound, also exhibits antioxidative activity but differs in its molecular configuration and specific functional groups .
Propiedades
IUPAC Name |
(1S,4aS,6S,7R,7aS)-6-(2,3-dihydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O13/c1-8-13(34-21(32)9-3-2-4-12(25)16(9)26)5-10-11(20(30)31)7-33-22(15(8)10)36-23-19(29)18(28)17(27)14(6-24)35-23/h2-4,7-8,10,13-15,17-19,22-29H,5-6H2,1H3,(H,30,31)/t8-,10+,13-,14+,15+,17+,18-,19+,22-,23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKNXIQZWKLNKL-AOLCZBGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=C(C(=CC=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)

![5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2536769.png)
![N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)
![Methyl 5-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2536774.png)

![1-(4-fluorobenzenesulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2536776.png)
![3-[(2-Hydroxycyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B2536777.png)
![Ethyl 6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2536778.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2536782.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2536784.png)
